molecular formula C11H16N2O5 B2387921 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide CAS No. 2034524-86-0

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2387921
CAS No.: 2034524-86-0
M. Wt: 256.258
InChI Key: IUCJLPVDCCOJBJ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide is a fascinating chemical compound with diverse applications in scientific research. This compound exhibits unique properties that make it an ideal candidate for drug synthesis, polymer chemistry, and material science advancements.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dioxooxazolidine with ethylamine to form an intermediate, which is then reacted with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.

    Oxazolidinone derivatives: These compounds have a similar oxazolidinone ring and are known for their antimicrobial activity

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide stands out due to its unique combination of the tetrahydropyran and oxazolidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c14-9-7-18-11(16)13(9)4-3-12-10(15)8-1-5-17-6-2-8/h8H,1-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCJLPVDCCOJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCN2C(=O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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